![molecular formula C26H18ClN3O2S B2538287 N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922597-41-9](/img/structure/B2538287.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . For example, the 1H-NMR spectrum of a similar compound showed signals at 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3) .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound had a yield of 62%, melting point of 231–233 °C, and a molecular weight of 379.86 .
Scientific Research Applications
Anti-Inflammatory Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide: has been investigated for its anti-inflammatory potential. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, which plays a crucial role in inflammation. While traditional NSAIDs can cause gastrointestinal (GI) irritation due to their effects on both COX-1 and COX-2 enzymes, selective COX-2 inhibitors were developed to minimize GI side effects. However, recent reports have highlighted cardiovascular risks associated with COX-2 inhibitors .
Anti-Ulcer Potential
Considering its anti-inflammatory effects, N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide might be useful in preventing or treating ulcers. Researchers have been investigating urease inhibitors as potential anti-ulcer agents, and this compound could contribute to that field .
Antimicrobial Activity
While specific data on this compound’s antimicrobial properties are limited, derivatives synthesized from it have been evaluated against Gram-positive bacteria. Investigating its broader antimicrobial effects could be valuable .
COX-1 Inhibition
Although weak, N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide exhibits COX-1 inhibitory activity. COX-1 is involved in GI mucosal protection, and understanding its interaction with this compound may provide insights into its safety profile .
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-20-10-13-23-24(15-20)33-26(29-23)30(17-18-5-4-14-28-16-18)25(31)19-8-11-22(12-9-19)32-21-6-2-1-3-7-21/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMKYDWFAMNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
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